molecular formula C16H12N4O3 B14309475 2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one CAS No. 113546-34-2

2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one

Cat. No.: B14309475
CAS No.: 113546-34-2
M. Wt: 308.29 g/mol
InChI Key: QSCNPMUJQAQFLN-UHFFFAOYSA-N
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Description

2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their broad range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one typically involves multiple steps, including chlorination and nucleophilic substitution reactions. One efficient synthetic route starts with 7-fluoro-6-nitroquinazolin-4-ol, which undergoes chlorination followed by nucleophilic substitution to yield the target compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may scale up these reactions using continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these receptors, the compound can disrupt signal transduction pathways that regulate cell proliferation, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives like:

These compounds share a similar quinazoline core structure but differ in their substituents, which can significantly impact their biological activities and applications. The uniqueness of 2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one lies in its specific nitro and phenyl groups, which contribute to its distinct reactivity and potential therapeutic effects.

Properties

CAS No.

113546-34-2

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

2-[(7-nitroquinazolin-4-yl)amino]-1-phenylethanone

InChI

InChI=1S/C16H12N4O3/c21-15(11-4-2-1-3-5-11)9-17-16-13-7-6-12(20(22)23)8-14(13)18-10-19-16/h1-8,10H,9H2,(H,17,18,19)

InChI Key

QSCNPMUJQAQFLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC2=NC=NC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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